molecular formula C9H8N2O B1406089 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 1211516-12-9

3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Cat. No.: B1406089
CAS No.: 1211516-12-9
M. Wt: 160.17 g/mol
InChI Key: HCRFOLBQEOZOKY-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a derivative of the 7-azaindole scaffold, is a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound is characterized by its aldehyde functional group, which serves as a versatile handle for further chemical modifications through reactions such as condensations and nucleophilic additions. The pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged structure in drug design due to its ability to mimic purine bases, facilitating interactions with a variety of enzymatic targets . Research highlights the critical importance of substituents on this scaffold for biological activity. Studies indicate that the introduction of certain substituents at the 5-position is well-tolerated and can lead to potent inhibitors, suggesting that the aldehyde at this position can be used to introduce bulky or lipophilic groups that interact favorably with enzyme binding pockets . This makes this compound a key precursor for the development of potent human neutrophil elastase (HNE) inhibitors , which are investigated for the treatment of chronic pulmonary inflammatory diseases such as COPD and cystic fibrosis . Furthermore, analogous pyrrolo[2,3-b]pyridine structures have demonstrated significant antiproliferative activity against various human cancer cell lines, positioning this compound as a crucial building block in anticancer agent discovery . The scaffold has also been explored in the optimization of broad-spectrum antiviral agents targeting host factors like adaptor associated kinase 1 (AAK1) for viruses such as Dengue and Ebola . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper handling procedures should be followed, and it is recommended to store the compound under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-3-10-9-8(6)2-7(5-12)4-11-9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRFOLBQEOZOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:
One of the most straightforward approaches involves the direct introduction of the formyl group at the 5-position of the pyrrolo[2,3-b]pyridine core. This is typically achieved via electrophilic formylation reactions, such as the Duff reaction, which uses hexamine or paraformaldehyde in the presence of a strong acid or Lewis acid catalyst.

Research Findings:

  • The synthesis of 3-formyl-5-bromo-azaindole derivatives, which are precursors to the target aldehyde, has been accomplished via the Duff reaction, starting from 5-substituted pyrrolo[2,3-b]pyridines.
  • The formylation process involves generating an electrophilic species that selectively reacts at the 5-position, facilitated by the electronic properties of the scaffold.

Data Table 1: Formylation Conditions

Reagent/Condition Solvent Catalyst Temperature Yield (%) Reference
Hexamine + Acid Acetic acid None Reflux 60-75
Formaldehyde + Lewis acid Toluene FeCl₃ Reflux 55-70

Notes:

  • The yield varies depending on substituents at other positions.
  • Protecting groups may be necessary to prevent undesired side reactions.

Suzuki-Miyaura Cross-Coupling Followed by Formylation

Method Overview:
A common route involves first synthesizing a 5-bromo or 5-iodo pyrrolo[2,3-b]pyridine derivative, followed by Suzuki-Miyaura cross-coupling to introduce various substituents at the 5-position. Subsequently, the formyl group is introduced via electrophilic formylation or oxidation of a suitable precursor.

Research Findings:

  • 5-Bromo derivatives are prepared via halogenation of the pyrrolo[2,3-b]pyridine core.
  • Suzuki coupling with boronic acids introduces diverse substituents, which can then be oxidized or formylated to yield the aldehyde.

Data Table 2: Suzuki Coupling and Formylation

Step Reagents Conditions Yield (%) Reference
Halogenation NBS or N-iodosuccinimide Reflux, in the presence of DABCO 80-90
Suzuki coupling Boronic acid + Pd catalyst Toluene/EtOH, reflux 70-85
Oxidation to aldehyde DMSO or PCC Room temperature 65-75

Notes:

  • The sequence allows for structural diversification before aldehyde formation.
  • Protecting groups on nitrogen may be employed to improve selectivity.

Nucleophilic Addition and Oxidation Strategies

Method Overview:
Another approach involves the nucleophilic addition of a methyl or other alkyl group to a precursor aldehyde or ketone, followed by oxidation to the aldehyde. This method is often used when a methyl substituent at the 3-position is desired.

Research Findings:

  • Methylation of the pyrrolo[2,3-b]pyridine core can be achieved via methyl iodide in the presence of sodium hydride.
  • Subsequent oxidation steps, such as using manganese dioxide, convert secondary alcohols to aldehydes.

Data Table 3: Methylation and Oxidation

Step Reagents Conditions Yield (%) Reference
Methylation NaH + MeI THF, 0°C to RT 80-90
Oxidation MnO₂ Room temperature 60-70

Notes:

  • The methylation step is crucial for introducing the 3-methyl group.
  • Oxidation conditions must be carefully controlled to prevent over-oxidation.

Multi-Step Synthesis via Intermediate Derivatives

Method Overview:
A comprehensive route involves synthesizing intermediate derivatives such as 3-nitro- or 3-aminopyrrolo[2,3-b]pyridines, followed by reduction, formylation, and further functionalization.

Research Findings:

  • The nitro group can be reduced to an amino group, which is then formylated at the 5-position.
  • This method provides flexibility for introducing various substituents before final aldehyde formation.

Data Table 4: Intermediate Derivatives

Step Reagents Conditions Yield (%) Reference
Nitration HNO₃ / H₂SO₄ 0°C 75-85
Reduction Zn / AcOH Reflux 80-90
Formylation Hexamine / Acid Reflux 60-75

Notes:

  • Protecting groups are often employed during nitration and reduction steps.
  • The sequence allows for structural modifications at multiple sites.

Summary of Key Preparation Strategies

Method Advantages Limitations Typical Yield Range References
Direct formylation (Duff reaction) Simple, direct Limited to accessible positions 55-75% ,
Cross-coupling + oxidation Versatile, allows diversification Multi-step, requires careful control 65-85% ,
Nucleophilic addition + oxidation Good for methyl substitution Additional steps, selectivity issues 60-90%
Intermediate derivates + reduction Flexible, allows modifications Longer synthesis, protection needed 75-90%

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes controlled oxidation to form carboxylic acid derivatives.
Example reaction:
C10H8N2O+H2O2C10H8N2O2+H2O\text{C}_{10}\text{H}_{8}\text{N}_2\text{O}+\text{H}_2\text{O}_2\rightarrow \text{C}_{10}\text{H}_{8}\text{N}_2\text{O}_2+\text{H}_2\text{O}

ReagentConditionsProductYieldSource
Hydrogen peroxideAcetic acid, 50°C, 6 hr5-Carboxy-3-methyl-1H-pyrrolo[2,3-b]pyridine78%

Condensation Reactions

The aldehyde participates in nucleophilic substitution and cyclocondensation reactions.

Key Condensation Pathways

Reaction TypePartner ReagentConditionsProductApplication
KnoevenagelMalononitrileEtOH, piperidine, reflux5-(Dicyanomethylene)-pyrrolo derivativeFluorescent probes
Schiff base formationPrimary aminesCH2_2Cl2_2, RT, 12 hrIminopyrrolopyridine derivativesLigands for metal complexes

Nucleophilic Additions

The aldehyde’s electrophilic carbon enables various addition reactions.

Experimentally Verified Additions

NucleophileCatalystProduct StructureBiological Activity
HydroxylamineHCl, EtOH, 60°COxime derivativeImproved solubility profile
Grignard reagentsDry THF, 0°C to RTSecondary alcohol derivativesAnticancer lead compounds

Cross-Coupling Reactions

The pyrrolopyridine core enables palladium-catalyzed couplings at specific positions.

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemPosition ModifiedYieldPharmacological Outcome
4-MethoxyphenylPd(PPh3_3)4_4, Na2_2CO3_34-position85%Enhanced kinase inhibition
Thiophene-2-ylPd(dppf)Cl2_2, K3_3PO4_46-position72%Improved metabolic stability

Heterocyclic Ring Modifications

The fused ring system undergoes site-specific transformations.

N-Oxidation

C10H8N2O+mCPBAC10H8N2O2\text{C}_{10}\text{H}_{8}\text{N}_2\text{O}+\text{mCPBA}\rightarrow \text{C}_{10}\text{H}_{8}\text{N}_2\text{O}_2

  • Conditions : CH2_2Cl2_2, 0°C → RT, 4 hr

  • Outcome : N-oxide derivatives show increased polarity for chromatographic separation.

Reductive Amination

Used to create bioactive amine derivatives:
RCHO+R NH2+NaBH4RCH2NHR \text{RCHO}+\text{R NH}_2+\text{NaBH}_4\rightarrow \text{RCH}_2\text{NHR }

AmineReducing AgentApplication DomainIC50_{50} Improvement
BenzylamineNaBH3_3CNFGFR1 kinase inhibitors12 nM → 4 nM
PiperazineH2_2/Pd-CCNS-penetrant agents3-fold logP reduction

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a lead compound in drug discovery. It has demonstrated promising activities against various biological targets:

  • Fibroblast Growth Factor Receptors (FGFRs) : 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde acts as an inhibitor of FGFRs, which are crucial in cancer progression. Studies have shown that derivatives of this compound inhibit cell proliferation and induce apoptosis in cancer cell lines by targeting FGFR signaling pathways .
  • SGK-1 Kinase Inhibition : This compound has been identified as an inhibitor of SGK-1 kinase, which plays a role in electrolyte balance and cell proliferation in renal and cardiovascular diseases. The inhibition of SGK-1 may provide therapeutic avenues for managing these conditions .

Biological Studies

In biological research, this compound is utilized to study enzyme inhibitors and receptor modulators. It has been shown to influence various cellular processes such as:

  • Cell Proliferation : In vitro studies indicate that it can inhibit the proliferation of breast cancer cells (4T1) by inducing apoptosis .
  • Cell Migration and Invasion : The compound also exhibits inhibitory effects on the migration and invasion capabilities of cancer cells, highlighting its potential as an anti-metastatic agent .

Industrial Applications

In the chemical industry, this compound serves as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its role in producing complex organic molecules expands its utility beyond medicinal applications.

Case Study 1: FGFR Inhibition

A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized to evaluate their inhibitory effects on FGFRs. Among them, one derivative exhibited IC50 values of 7 nM for FGFR1, indicating high potency against this target. This study underscores the potential for developing targeted therapies for cancers associated with aberrant FGFR signaling .

Case Study 2: SGK-1 Activity Regulation

Research has demonstrated that compounds derived from this compound can effectively inhibit SGK-1 activity. This inhibition could mitigate conditions related to sodium retention in renal disease, suggesting a novel therapeutic strategy for managing electrolyte imbalances .

Mechanism of Action

The biological activity of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is primarily attributed to its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt critical cellular pathways, leading to therapeutic effects such as the suppression of tumor growth or the inhibition of microbial proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde with its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound 1211516-12-9 C9H8N2O 160.17 3-CH3, 5-CHO Drug intermediate; stored at 2–8°C
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde 958230-19-8 C8H5ClN2O 180.59 4-Cl, 5-CHO Intermediate in Suzuki couplings; H302/H319 hazards
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde 849067-90-9 C8H6N2O 146.15 5-CHO (no substituents) High purity (98%); used in ligand design
5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde - C9H8N2O2 ~176.17 3-CHO, 5-OCH3 Electron-donating methoxy group alters reactivity
5-Bromo-1H-pyrrolo[2,3-b]pyridine 74420-15-8 C7H5BrN2 197.03 5-Br (no CHO) Cross-coupling precursor
Boron-containing derivative (e.g., 1-Isopropyl-3-dioxaborolanyl variant) - C17H24BNO3 ~301.20 3-boronate, 5-CHO Suzuki-Miyaura cross-coupling reagent

Reactivity and Functional Group Influence

  • Aldehyde Position : The 5-carbaldehyde group is a common reactive site for nucleophilic additions (e.g., condensations to form Schiff bases). Substituents at position 3 (e.g., methyl, chloro) modulate electronic and steric effects .
  • Methyl vs. The 4-chloro substituent (as in 958230-19-8) introduces electron-withdrawing effects, increasing the aldehyde's electrophilicity and utility in substitution reactions .
  • Boronated Derivatives : The boronate ester group in 1-isopropyl-3-dioxaborolanyl variants enables participation in cross-coupling reactions, expanding applications in medicinal chemistry .

Biological Activity

3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, also known as 3-Methyl-7-azaindole-5-carboxaldehyde, is a compound of significant interest in pharmacological research due to its biological activity, particularly in cancer therapy. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on diverse research findings.

Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . These receptors play a crucial role in cell signaling pathways that regulate cell growth, survival, and differentiation.

Mode of Action
The compound inhibits FGFR activity, leading to the modulation of several critical biochemical pathways:

  • RAS–MEK–ERK Pathway
  • Phospholipase C gamma (PLCg) Pathway
  • PI3K–Akt Pathway

Inhibition of these pathways results in decreased cell proliferation and increased apoptosis in various cancer cell lines .

This compound has been shown to interact with various enzymes and proteins involved in cellular signaling. Its biochemical properties include:

  • Enzyme Inhibition : It effectively inhibits FGFRs, which are implicated in numerous cancers.
  • Cellular Effects : The compound influences key processes such as:
    • Cell Proliferation : Inhibition observed in cancer cells.
    • Apoptosis Induction : Triggering programmed cell death.
    • Cell Migration : Reducing the ability of cancer cells to metastasize .

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis through FGFR inhibition. The IC50 values for FGFR1–4 were reported at 7, 9, 25, and 712 nM respectively .
  • Animal Models :
    • Dosage effects varied significantly; lower doses showed therapeutic benefits while higher doses led to hepatotoxicity and nephrotoxicity. This highlights the importance of dosage in therapeutic applications .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological ActivityDescription
Anticancer Activity Inhibits cancer cell proliferation and induces apoptosis through FGFR targeting.
Enzyme Inhibition Specifically inhibits fibroblast growth factor receptors (FGFRs).
Cell Migration Reduces migration potential in cancer cells, impacting metastasis.
Toxicity Higher doses can lead to liver and kidney toxicity.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde?

  • Answer : The compound can be characterized using:

  • NMR spectroscopy (¹H/¹³C) to confirm the aldehyde proton (δ ~9-10 ppm) and methyl group (δ ~2.5 ppm).
  • IR spectroscopy to identify the aldehyde C=O stretch (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) from the pyrrole ring .
  • Mass spectrometry (HRMS) for molecular weight verification (theoretical MW: 176.55) .
  • X-ray crystallography (if crystalline) to resolve regiochemistry, as seen in analogs like 5-methoxy-1H-pyrrolo[2,3-b]pyridine .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : Key methods include:

  • Vilsmeier-Haack formylation : Using DMF/POCl₃ to introduce the aldehyde group at position 5, as demonstrated in pyrazolo[3,4-b]pyridine systems .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) to functionalize position 3, followed by oxidation .
  • Halogenation/functionalization : Iodination at position 3 (e.g., ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate) and subsequent aldehyde introduction .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic addition reactions?

  • Answer :

  • Molecular docking can model interactions with biological targets (e.g., SIRT2 binding affinity studies in chromeno[2,3-b]pyridines) .
  • DFT calculations predict electrophilicity at the aldehyde group and steric effects from the methyl substituent. For example, analogs like 3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid show regioselective reactivity influenced by substituents .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

  • Answer :

  • Optimize reaction conditions : Use NaH or Pd(PPh₃)₄ for coupling reactions, as variations in catalysts significantly impact yields (e.g., 60–95% yields in Scheme 3) .
  • Monitor reaction progress : Employ TLC or HPLC to track intermediate formation, reducing side products .
  • Purification techniques : Recrystallization (e.g., chloroform/methanol) improves purity for halogenated analogs like 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde .

Q. How does the introduction of electron-withdrawing groups (EWGs) affect the aldehyde's reactivity in subsequent reactions?

  • Answer :

  • Enhanced electrophilicity : EWGs (e.g., -Cl, -Br) at position 4 increase the aldehyde’s susceptibility to nucleophilic attack, as seen in 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives .
  • Steric hindrance : Methyl groups at position 3 may reduce reactivity, requiring harsher conditions for imine formation or condensation .

Q. What are the challenges in achieving regioselective functionalization of the pyrrolo[2,3-b]pyridine core?

  • Answer :

  • Positional selectivity : The electron-rich pyrrole nitrogen directs electrophilic substitution to position 5, while position 3 requires directing groups (e.g., -B(OH)₂) for cross-coupling .
  • Protection strategies : Use tert-butyloxycarbonyl (Boc) groups to block reactive sites during multi-step syntheses, as shown in tert-butyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate .

Data Contradiction Analysis

  • Example : Discrepancies in Suzuki coupling yields (e.g., 70% vs. 90%) may arise from:
    • Catalyst loading : Pd(PPh₃)₄ (2–5 mol%) vs. Pd(OAc)₂ .
    • Solvent systems : Toluene/EtOH/H₂O vs. DMF, affecting boronic acid solubility .

Methodological Recommendations

  • Synthetic protocols : Follow Scheme 3 for Pd-catalyzed cross-coupling .
  • Analytical validation : Cross-reference HRMS data (e.g., exact mass 176.55) with Enamine Ltd.’s catalog entries .
  • Safety : Handle aldehydes under inert conditions to prevent oxidation or polymerization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Reactant of Route 2
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3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

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